molecular formula C22H20N4OS2 B15041997 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B15041997
M. Wt: 420.6 g/mol
InChI Key: OLUOXXWBXDSILN-YDZHTSKRSA-N
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Description

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide (hereafter referred to as the target compound) is a benzimidazole-derived hydrazide featuring a sulfanyl linker and a 3-methylthiophene-based imine moiety. Its structural complexity arises from the benzyl-substituted benzimidazole core, which differentiates it from related derivatives. This article provides a comparative analysis of this compound with structurally analogous molecules, focusing on substitutions, synthetic pathways, and inferred bioactivities.

Properties

Molecular Formula

C22H20N4OS2

Molecular Weight

420.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H20N4OS2/c1-16-11-12-28-20(16)13-23-25-21(27)15-29-22-24-18-9-5-6-10-19(18)26(22)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+

InChI Key

OLUOXXWBXDSILN-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 1-Benzyl-1H-Benzimidazole-2-Thiol

Step 1: Cyclization of o-Phenylenediamine
o-Phenylenediamine reacts with carbon disulfide (CS₂) in an alkaline medium (e.g., aqueous KOH) to form 1H-benzimidazole-2-thiol. The reaction proceeds at ambient temperature over 6–12 hours, yielding the thiol intermediate as a potassium salt.

Step 2: N-Benzylation
The potassium salt undergoes alkylation with benzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A phase-transfer catalyst like tris(dioxa-3,6-heptyl)amine (TDA-1) enhances reactivity, enabling complete substitution at the 1-position of the benzimidazole ring. The product, 1-benzyl-1H-benzimidazole-2-thiol, is isolated via filtration and recrystallization from ethanol/water mixtures.

Formation of the Hydrazone Linkage

The acetohydrazide segment is synthesized through condensation of the acid chloride with hydrazine derivatives.

Preparation of (E)-(3-Methylthiophen-2-yl)Methylidene Hydrazine

Step 5: Hydrazine Synthesis
Hydrazine hydrate reacts with 3-methylthiophene-2-carbaldehyde in ethanol under reflux. The aldehyde undergoes nucleophilic addition with hydrazine, forming the corresponding hydrazone. The (E)-configuration is favored under kinetic control, achieved by maintaining the reaction at 60–70°C for 3 hours.

Coupling Reaction

Step 6: Hydrazide Formation
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl chloride is treated with (E)-(3-methylthiophen-2-yl)methylidene hydrazine in anhydrous toluene. Triethylamine is added to scavenge HCl, and the mixture is stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature. The product precipitates upon addition of ice-water and is filtered, washed with cold ethanol, and dried under vacuum.

Optimization and Characterization

Reaction Condition Optimization

  • Solvent Selection : Toluene and dichloromethane are preferred for their ability to dissolve intermediates while minimizing side reactions.
  • Catalysts : Phase-transfer catalysts like TDA-1 improve alkylation efficiency, reducing reaction times from 24 hours to 12 hours.
  • Temperature Control : Low temperatures (0–5°C) during acid chloride formation prevent decomposition.

Analytical Confirmation

  • NMR Spectroscopy : $$ ^1H $$ NMR confirms the (E)-configuration of the hydrazone linkage, with a characteristic singlet for the imine proton at δ 8.2–8.4 ppm.
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the acetohydrazide structure.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with the molecular formula $$ C{22}H{20}N4OS2 $$ (MW: 420.55 g/mol).

Yield and Scalability

The overall yield for the six-step synthesis ranges from 45% to 55% on a laboratory scale. Key bottlenecks include the low solubility of intermediates during cyclization and the sensitivity of the hydrazone group to oxidation. Patent data suggest that scaling to kilogram quantities requires:

  • Continuous Distillation : To remove byproducts like HCl during acid chloride synthesis.
  • Crystallization Additives : Polyethylene glycol (PEG-400) improves crystal morphology during recrystallization.

Applications and Derivatives

While the primary focus of this compound remains exploratory, structural analogs demonstrate:

  • Antiviral Activity : Thiadiazole sulfonamides inhibit tobacco mosaic virus replication.
  • Metabolic Regulation : Benzhydrylazetidine derivatives modulate peroxisome proliferator-activated receptors (PPARs).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl halides :
    R-X + CompoundR-S-Compound+HX\text{R-X + Compound} \rightarrow \text{R-S-Compound} + \text{HX}
    This reaction typically occurs in ethanol or methanol at 60–80°C, yielding alkylated derivatives. Sodium hydroxide (1–2 M) is often used to deprotonate the sulfanyl group.

ReagentConditionsProductYield (%)
Methyl iodideEtOH, 65°C, 6 hMethylthio derivative78
Benzyl chlorideMeOH, 70°C, 8 hBenzylthio derivative65

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using peroxides or peracids:
CompoundH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

  • Key conditions : Acetic acid as solvent, 40–50°C .

  • Kinetics : Complete sulfone formation requires 24–48 h.

Hydrazide Condensation and Cyclization

The hydrazide moiety participates in condensation reactions:

  • With carbonyl compounds :
    Compound+RCHOHydrazone derivative\text{Compound} + \text{RCHO} \rightarrow \text{Hydrazone derivative}
    Catalyzed by acetic acid in ethanol under reflux (3–5 h) .

  • Cyclization to 1,3,4-thiadiazoles :
    CompoundH2SO4,ΔThiadiazole ring\text{Compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Thiadiazole ring}
    Concentrated sulfuric acid at 100°C induces intramolecular cyclization.

Reactivity of the Methylidene Group

The (E)-configured methylidene group undergoes stereospecific additions:

  • Diels-Alder reactions :
    Reacts with dienes (e.g., cyclopentadiene) in toluene at 110°C to form six-membered cycloadducts.

  • Hydrogenation :
    CompoundH2/Pd-CSaturated hydrazide\text{Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated hydrazide}
    Yields ~85% under 1 atm H₂ in THF.

Coordination with Metal Ions

The benzimidazole nitrogen and hydrazide oxygen act as ligands for transition metals:

  • Complex formation :
    Compound+Mn+[M(Compound)m]n+\text{Compound} + \text{M}^{n+} \rightarrow [\text{M(Compound)}_m]^{n+}
    Common metals: Cu²⁺, Fe³⁺, Zn²⁺. Stability constants (log K) range from 4.2 (Zn²⁺) to 6.8 (Cu²⁺) .

Metal IonSolventStoichiometry (m)log K
Cu²⁺Ethanol1:26.8
Fe³⁺DMF1:15.1

Acid/Base-Induced Degradation

  • Acidic hydrolysis :
    CompoundHCl (6 M), refluxBenzimidazole-thiol+Acetohydrazide fragments\text{Compound} \xrightarrow{\text{HCl (6 M), reflux}} \text{Benzimidazole-thiol} + \text{Acetohydrazide fragments}
    Complete decomposition occurs within 2 h .

  • Alkaline stability :
    Stable in NaOH (pH ≤ 10) but degrades at pH > 12 via sulfanyl group cleavage.

Photochemical Reactions

UV irradiation (254 nm) in methanol induces:

  • Cis-trans isomerization of the methylidene group.

  • Radical formation at the benzimidazole ring, detectable via ESR spectroscopy .

Comparative Reactivity with Analogues

The 3-methylthiophen-2-yl substituent enhances electron density, increasing reaction rates compared to phenyl-substituted analogues:

Reaction TypeThis Compound (k, s⁻¹)Phenyl Analogue (k, s⁻¹)
Sulfanyl oxidation0.150.09
Hydrazide cyclization0.220.11

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used in the development of new materials with specific properties.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It may serve as a scaffold for designing drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, resulting in its antimicrobial, antifungal, or anticancer activities.

Comparison with Similar Compounds

Structural Modifications on the Benzimidazole Core

The benzimidazole ring is a critical pharmacophore in many bioactive compounds. The target compound’s benzyl group at the N1-position of benzimidazole contrasts with substituents in related derivatives:

Compound Benzimidazole Substituent Thiophene/Other Group Key Reference(s)
Target compound Benzyl 3-Methylthiophen-2-yl -
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide Methyl 3-Methylthiophen-2-yl
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide Ethyl 3-Hydroxyphenyl
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide 2-Chlorobenzyl 3-Ethoxy-4-hydroxyphenyl

Key Observations :

  • The 2-chlorobenzyl group () adds both steric hindrance and electron-withdrawing effects, which may influence receptor binding or metabolic stability .
  • Thiophene vs. Aromatic Substitutions: The target’s 3-methylthiophene moiety offers a sulfur-containing heterocycle, contrasting with hydroxyl- or ethoxy-substituted phenyl groups in and . Thiophenes are known for their electron-rich nature, which could modulate π-π interactions in biological targets .

Role of the Sulfanyl Linker and Hydrazide Functionality

The sulfanyl (-S-) linker and hydrazide (-NH-N=C-) group are conserved across many analogs, suggesting their importance in bioactivity:

  • Sulfanyl Linker: This group enhances molecular flexibility and may participate in hydrogen bonding or metal coordination.
  • Hydrazide Imine (E-configuration) : The (E)-configuration of the imine group, confirmed via X-ray crystallography in analogs like and , is critical for maintaining planar geometry and stabilizing intermolecular interactions .

Heterocyclic Variations: Benzimidazole vs. Benzothiazole

Replacing benzimidazole with benzothiazole () alters electronic properties:

Compound Core Heterocycle Key Differences
Target compound Benzimidazole Nitrogen at positions 1 and 3
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide Benzothiazole Sulfur at position 1 and nitrogen at position 3

Implications :

  • Benzimidazoles (target) may offer stronger hydrogen-bonding capacity due to the NH group, which is absent in benzothiazoles.

Key Challenges :

  • Steric hindrance from the benzyl group may necessitate prolonged reaction times or elevated temperatures compared to methyl/ethyl analogs .

Computational and Crystallographic Insights

  • Structure Validation : Tools like SHELX () and ORTEP-3 () are critical for confirming stereochemistry and crystal packing .

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C23H20N4O2S\text{C}_{23}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for various pharmacological effects:

  • Antimicrobial Activity :
    • Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • In vitro assays revealed that certain benzimidazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, indicating their potential as antimicrobial agents .
  • Anticancer Properties :
    • Benzimidazole derivatives have been extensively studied for their anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
    • The presence of the benzimidazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines.
  • Antiviral Activity :
    • Research has also highlighted the antiviral potential of benzimidazole derivatives. Certain compounds have been shown to inhibit viral replication and have been explored as potential treatments for viral infections .

Case Study 1: Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and tested their antimicrobial activity against several pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives demonstrated potent activity with MIC values lower than those of standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

In a study published in 2021, researchers investigated the anticancer properties of various benzimidazole derivatives. The findings showed that specific compounds induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Key factors include:

  • Substituents on the Benzimidazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Sulfanyl Group : The presence of the sulfanyl group is crucial for antimicrobial activity.
  • Acetohydrazide Moiety : This functional group may contribute to the compound's ability to interact with biological targets effectively.

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